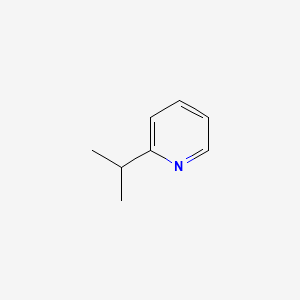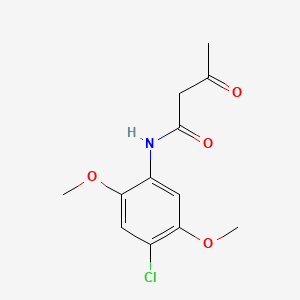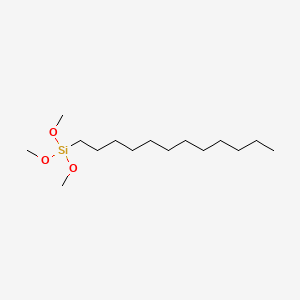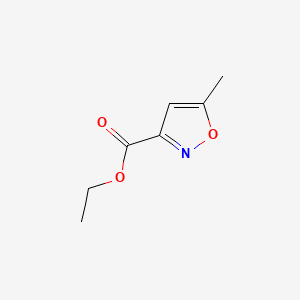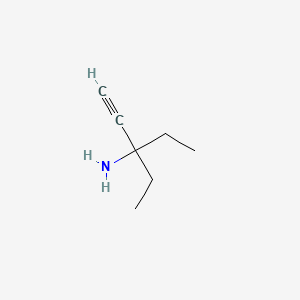
3-(Benzyloxy)azetidin
Übersicht
Beschreibung
3-(Benzyloxy)azetidine is an organic compound that is used in a variety of scientific research applications. It is a member of the azetidine family, which is a group of cyclic compounds that contain a six-member ring containing one nitrogen atom. 3-(Benzyloxy)azetidine is an important intermediate in organic synthesis, and it has been widely used in the synthesis of various organic molecules, including drugs, polymers, and materials. It is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
Azetidine, einschließlich "3-(Benzyloxy)azetidin", sind eine der wichtigsten viergliedrigen Heterocyclen, die in der organischen Synthese und pharmazeutischen Chemie eingesetzt werden . Die Reaktivität von Azetidinen wird durch eine beträchtliche Ringspannung angetrieben, was sowohl zu einer einfachen Handhabung als auch zu einer einzigartigen Reaktivität führt, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Arzneimittelforschung
Azetidine werden als Bausteine in der Arzneimittelforschung eingesetzt . Sie kommen in bioaktiven Molekülen und Naturstoffen vor, wobei die bekanntesten Beispiele Azelnidipin, ein Antihypertensivum vom Typ der Kalziumkanalblocker, Cobimetinib, ein Mitogen-aktivierter Proteinkinase-Inhibitor, oder Ximelagatran, ein orales Antikoagulans, sind .
Polymersynthese
Azetidine haben Anwendungen in der Polymersynthese gefunden . Ihre einzigartige Reaktivität und Stabilität machen sie für die Herstellung von Polymeren mit spezifischen Eigenschaften geeignet.
Synthese neuer heterocyclischer Aminosäurederivate
"this compound" kann bei der Synthese neuer heterocyclischer Aminosäurederivate eingesetzt werden . Das Ausgangsmaterial (N-Boc-Azetidin-3-yliden)acetat wurde aus (N-Boc)Azetidin-3-on durch die DBU-katalysierte Horner-Wadsworth-Emmons-Reaktion erhalten, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen, um die Zielfunktionalisierung 3-substituierter 3-(Acetoxymethyl)azetidine zu erhalten .
Aza-Paternò-Büchi-Reaktionen
"this compound" kann durch Aza-Paternò-Büchi-Reaktionen synthetisiert werden . Dieses Verfahren liefert eine hohe Ausbeute des gewünschten Azetidins.
Peptidomimetische und Nukleinsäurechemie
Azetidine gelten aufgrund ihrer Eignung als Aminosäure-Surrogate und ihres Potenzials in der peptidomimetischen und Nukleinsäurechemie als bemerkenswert .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which 3-(benzyloxy)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry .
Mode of Action
Azetidines, in general, are characterized by a considerable ring strain, which drives their reactivity . They are significantly more stable than related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in various synthesis methods and reaction types for functionalization .
Result of Action
Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .
Eigenschaften
IUPAC Name |
3-phenylmethoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSSNCNHKAMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311058 | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897086-95-2 | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


